

Thermochemical Profile of 5-isopropylfuran-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Isopropylfuran-2-carbaldehyde

Cat. No.: B3260870

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This technical guide provides a comprehensive overview of the available thermochemical data for **5-isopropylfuran-2-carbaldehyde**. Due to the limited direct experimental data for this specific compound, this document leverages data from closely related furan derivatives to provide a thorough understanding of its expected thermochemical properties and the experimental methods used for their determination.

Physicochemical Properties

Basic physicochemical data for **5-isopropylfuran-2-carbaldehyde** is summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O ₂	[1]
Molecular Weight	138.16 g/mol	[1]
IUPAC Name	5-(propan-2-yl)furan-2-carbaldehyde	[1]
CAS Number	33554-11-9	[1]

Thermochemical Data

Direct experimental thermochemical data for **5-isopropylfuran-2-carbaldehyde** is not readily available in the surveyed literature. However, data for structurally related furan-2-carbaldehyde derivatives, such as 5-(nitrophenyl)furan-2-carbaldehydes, can provide valuable insights. The following table summarizes experimental data for these related compounds, determined by bomb calorimetry and vapor pressure measurements.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Compound	Enthalpy of Combustion ($\Delta_c H^\circ$) (kJ/mol)	Enthalpy of Formation ($\Delta_f H^\circ$) (solid) (kJ/mol)	Enthalpy of Sublimation ($\Delta_{sub} H^\circ$) (kJ/mol)	Enthalpy of Formation ($\Delta_f H^\circ$) (gas) (kJ/mol)
5-(2-nitrophenyl)-furan-2-carbaldehyde	-	-	105.2 ± 5.7	-
5-(3-nitrophenyl)-furan-2-carbaldehyde	-	-	127.9 ± 2.9	-
5-(4-nitrophenyl)-furan-2-carbaldehyde	-	-	131.4 ± 2.4	-
5-nitro-2-furancarboxaldehyde	-1931.1 ± 1.1	-238.9 ± 1.2	-	-

Note: The complete dataset for the nitrophenyl derivatives, including enthalpies of vaporization and fusion, can be found in the cited literature.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

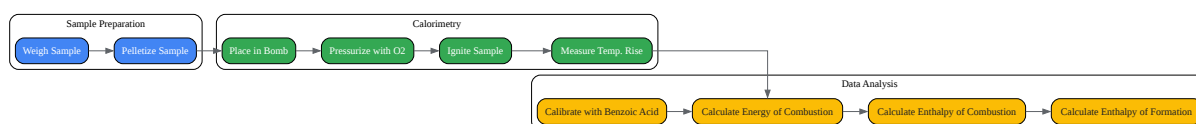
The following sections detail the standard experimental methodologies for determining the key thermochemical parameters of organic compounds, based on the procedures described for furan derivatives.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the condensed phase is typically determined from the standard molar enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A pellet of the sample (typically 0.2 - 0.5 g) is prepared and its mass is accurately determined.
- **Calorimeter Setup:** The pellet is placed in a crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with oxygen (typically to 3.0 MPa).
- **Combustion:** The bomb is placed in a calorimeter with a known volume of water. The sample is ignited by passing an electric current through a cotton thread in contact with the sample.
- **Temperature Measurement:** The temperature change of the water in the calorimeter is measured with high precision.
- **Data Analysis:** The energy equivalent of the calorimeter is determined by combusting a standard substance with a known energy of combustion, such as benzoic acid. The massic energy of combustion of the sample is then calculated from the corrected temperature rise.
- **Enthalpy Calculation:** The standard molar enthalpy of combustion is calculated from the massic energy of combustion. The standard molar enthalpy of formation is then derived using Hess's law, based on the known standard molar enthalpies of formation of the combustion products (CO_2 , H_2O , etc.).^[6]



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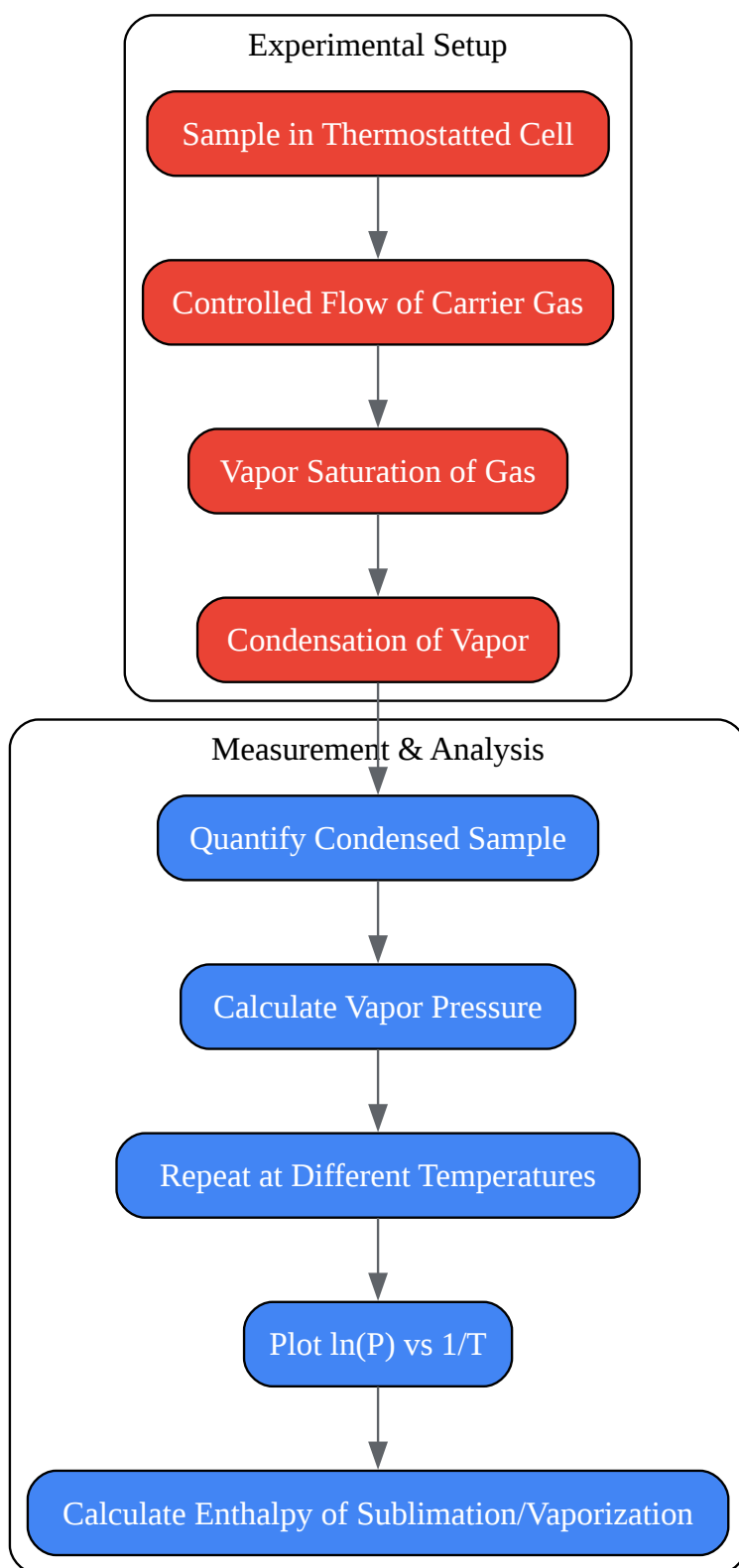
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

The temperature dependence of the saturated vapor pressure is used to determine the standard enthalpies of sublimation (for solids) or vaporization (for liquids). The transpiration method is a common technique for this measurement.^{[7][8][9]}

Methodology:

- **Apparatus Setup:** A sample is placed in a thermostatted cell. An inert carrier gas (e.g., nitrogen or argon) is passed through or over the sample at a controlled flow rate.
- **Vapor Transport:** The carrier gas becomes saturated with the vapor of the substance.
- **Condensation and Quantification:** The vapor is transported by the carrier gas to a condenser where it is collected. The amount of condensed substance is determined gravimetrically or by other analytical techniques.
- **Vapor Pressure Calculation:** The vapor pressure is calculated from the amount of condensed substance and the volume of the carrier gas passed through the cell.
- **Temperature Dependence:** The experiment is repeated at different temperatures to obtain a series of vapor pressure values as a function of temperature.
- **Enthalpy Calculation:** The enthalpy of sublimation or vaporization is then calculated from the slope of the plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).^[5]

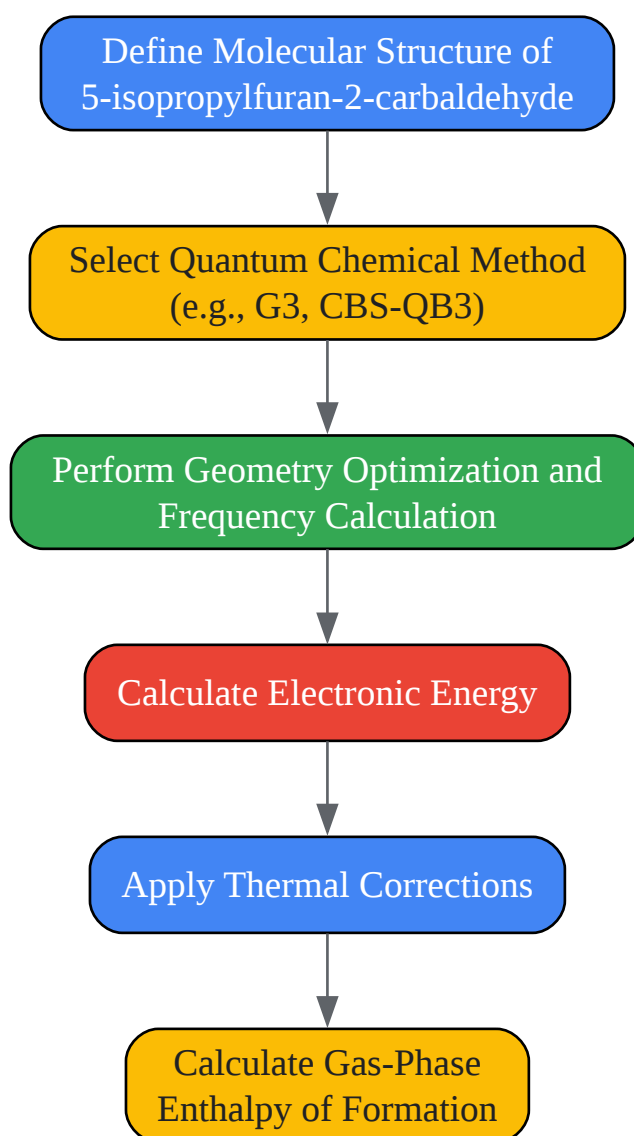


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Caption: Workflow for the transpiration method to determine vapor pressure.

Theoretical Calculations

In the absence of experimental data, computational methods can provide estimates of thermochemical properties. Quantum chemical calculations, such as the G3 or CBS-QB3 methods, have been shown to provide good agreement with experimental values for related furan derivatives.^{[6][10]} These methods can be used to calculate the gas-phase enthalpy of formation.



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Caption: Logical flow for the theoretical calculation of enthalpy of formation.

Conclusion

While direct experimental thermochemical data for **5-isopropylfuran-2-carbaldehyde** is currently lacking, established methodologies and data from analogous compounds provide a strong framework for its characterization. The experimental protocols for combustion calorimetry and vapor pressure measurement outlined in this guide are the standard approaches for obtaining reliable thermochemical data. Furthermore, theoretical calculations can serve as a valuable tool for estimating these properties. This information is crucial for professionals in research and drug development for applications such as process design, safety analysis, and understanding molecular stability.

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